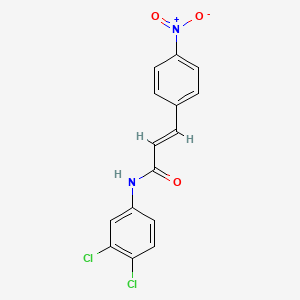
N-4-pyridinyl-2-(2,4,5-trichlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-4-pyridinyl-2-(2,4,5-trichlorophenoxy)acetamide, commonly known as Picloram, is a synthetic herbicide that is widely used in agriculture and forestry. Picloram is a member of the pyridine family of herbicides and is known for its selective control of broadleaf weeds in grass pastures, rangelands, and non-crop areas.
Mécanisme D'action
Picloram works by mimicking the natural plant hormone auxin, which regulates plant growth and development. When applied to a plant, Picloram is taken up by the plant's cells and transported to the site of auxin action. Once there, it disrupts normal auxin signaling and causes abnormal growth and development, ultimately leading to the death of the plant.
Biochemical and Physiological Effects:
Picloram has been shown to have a number of biochemical and physiological effects on plants. It inhibits cell division and elongation, disrupts the synthesis of proteins and nucleic acids, and alters the metabolism of carbohydrates and lipids. These effects ultimately lead to the death of the plant.
Avantages Et Limitations Des Expériences En Laboratoire
Picloram has several advantages for use in lab experiments. It is highly selective for broadleaf weeds, making it useful for studying the effects of herbicides on specific plant species. It is also relatively stable and easy to handle. However, Picloram has some limitations as well. It is highly toxic to aquatic organisms and can persist in the environment for long periods of time, making it difficult to study its effects on ecosystems.
Orientations Futures
There are several future directions for research on Picloram. One area of interest is the development of new herbicides that are less toxic and have fewer environmental impacts. Another area of research is the study of the effects of Picloram on non-target organisms, including insects and mammals. Finally, there is a need for more research on the long-term effects of Picloram on ecosystems, including soil health, water quality, and biodiversity.
Conclusion:
In conclusion, Picloram is a synthetic herbicide that has been extensively studied for its herbicidal properties and its effects on the environment. It works by mimicking the natural plant hormone auxin, disrupting normal plant growth and development, and ultimately leading to the death of the plant. While Picloram has several advantages for use in lab experiments, it also has some limitations, including its toxicity to aquatic organisms and its persistence in the environment. Future research on Picloram should focus on the development of new herbicides, the study of non-target organisms, and the long-term effects on ecosystems.
Méthodes De Synthèse
Picloram is synthesized by reacting 2,4,5-trichlorophenoxyacetic acid with 4-chloropyridine in the presence of a base such as potassium carbonate. The reaction takes place at high temperatures and pressures, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
Picloram has been extensively studied for its herbicidal properties and its effects on the environment. It has been used in various scientific research applications, including weed control, plant growth regulation, and environmental monitoring.
Propriétés
IUPAC Name |
N-pyridin-4-yl-2-(2,4,5-trichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2O2/c14-9-5-11(16)12(6-10(9)15)20-7-13(19)18-8-1-3-17-4-2-8/h1-6H,7H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBJEUVAOGHPAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(difluoromethoxy)phenyl]-5-nitro-2-furamide](/img/structure/B5788249.png)


![N-(2,4-dimethylphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5788267.png)
![5-methyl-2-phenyl-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5788275.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5788282.png)


![methyl {[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5788298.png)
![1-benzyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5788340.png)
![[3-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5788346.png)
![4-methyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5788351.png)

